IDO1 Enzyme Inhibition: Quantitative Potency Distinction vs. Mono-Chlorinated Diphenylamine
4-Chloro-2-(3-chlorophenyl)aniline inhibits recombinant human IDO1 with Ki = 154 nM, measured via reduction in kynurenine production using a Michaelis-Menten assay [1]. By contrast, the mono-chlorinated secondary amine analog 3-chlorodiphenylamine (CAS 101-17-7) lacks any reported IDO1 activity and instead binds cardiac troponin C with Kd = 6 µM (6,000 nM) . This represents a >39-fold target selectivity inversion driven by the presence of the second chlorine substituent and the primary amine functionality. No IDO1 inhibition data are available for the common agrochemical intermediate 4′-chlorobiphenyl-2-ylamine (CAS 1204-44-0) in public databases.
| Evidence Dimension | IDO1 inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Ki = 154 nM (recombinant human IDO1, L-tryptophan substrate, 60 min incubation) |
| Comparator Or Baseline | 3-Chlorodiphenylamine (CAS 101-17-7): no IDO1 activity; binds cTnC with Kd = 6,000 nM. 4′-Chlorobiphenyl-2-ylamine (CAS 1204-44-0): no IDO1 data available. |
| Quantified Difference | >39-fold target selectivity difference (IDO1 vs. cTnC); unique IDO1 engagement among tested chlorinated biphenylamines |
| Conditions | In vitro biochemical assay; recombinant human IDO1 enzyme; L-tryptophan substrate; Michaelis-Menten kinetic analysis |
Why This Matters
For medicinal chemistry programs targeting the IDO1/kynurenine immune checkpoint axis, this compound offers a validated starting scaffold with measurable target engagement, whereas mono-chlorinated analogs redirect toward irrelevant cardiac targets, making them unsuitable for IDO1-focused probe or lead development.
- [1] BindingDB. Entry BDBM50146461 (ChEMBL3765807). 4-Chloro-2-(3-chlorophenyl)aniline: Ki = 154 nM against recombinant human IDO1. Accessed 2026. View Source
